molecular formula C18H15BrFN3O B4933149 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No. B4933149
M. Wt: 388.2 g/mol
InChI Key: DWHGRSIKNSMVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, also known as BAY 41-2272, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2002 and has since been the focus of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.

Mechanism of Action

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This molecule is a signaling molecule that plays a role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. The increase in cGMP levels leads to vasodilation, which can help to reduce blood pressure and improve blood flow. In addition, cGMP has been shown to have anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and brain. This increase in cGMP leads to vasodilation and improved blood flow, which can help to reduce blood pressure and improve cardiovascular function. 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has also been shown to have anti-tumor effects, as it inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has several advantages for use in scientific research. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of cGMP in various physiological processes. It has also been shown to have therapeutic potential for the treatment of various diseases, which makes it an attractive target for drug development. However, there are also limitations to the use of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 in lab experiments. It has a short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in the body. In addition, it can be difficult to deliver the compound to specific tissues or organs, which can limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272. One area of interest is the development of new drugs that target sGC and cGMP signaling pathways for the treatment of cardiovascular diseases, cancer, and neurological disorders. Another area of interest is the development of new methods for delivering 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 to specific tissues or organs, which could improve its efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanism of action of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 and its effects on various physiological processes, which could lead to new insights into the role of cGMP in health and disease.

Synthesis Methods

The synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 involves several steps, starting with the reaction of 3-bromo-4-fluoroaniline with 2-chloroacrylonitrile to form 3-bromo-4-fluoro-N-(2-cyanoethyl)aniline. This intermediate is then reacted with 7-dimethylamino-4-hydroxycoumarin in the presence of a base to yield 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272. The synthesis of this compound has been optimized to improve yields and purity, and it has been produced on a large scale for use in scientific research.

Scientific Research Applications

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a potential treatment for pulmonary hypertension and other cardiovascular diseases. In addition, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro and in vivo. 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to increase cGMP levels in the brain.

properties

IUPAC Name

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O/c1-23(2)11-4-5-12-16(8-11)24-18(22)13(9-21)17(12)10-3-6-15(20)14(19)7-10/h3-8,17H,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGRSIKNSMVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.